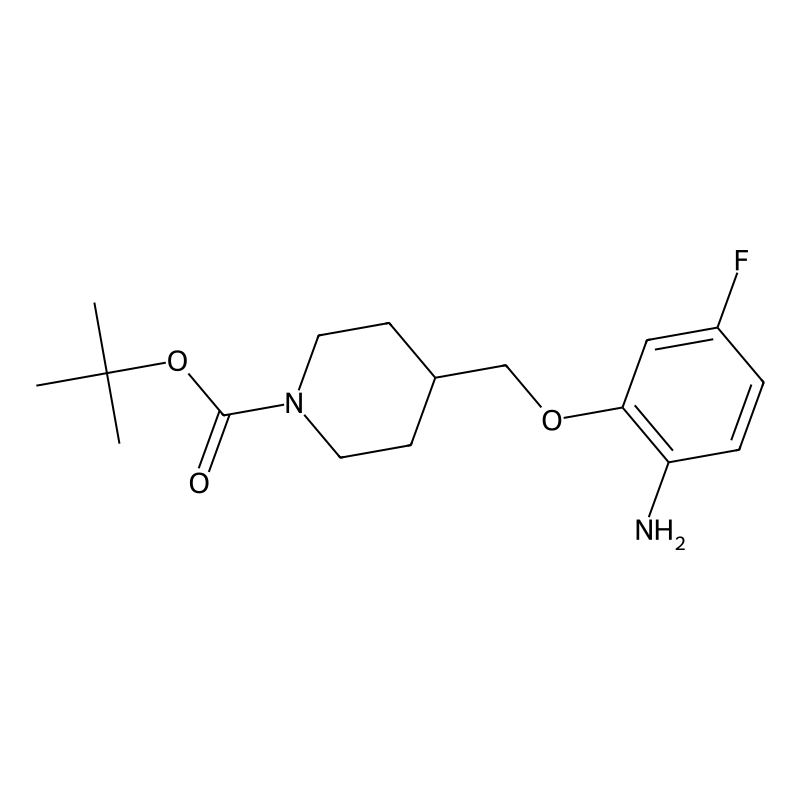

4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, also known as FAPEA, is a synthetic compound that has been studied for its potential applications in scientific research. The exact details of its synthesis can vary depending on the specific research protocol, but typically involves multi-step organic reactions. Studies have reported the synthesis of FAPEA using various methods, such as nucleophilic substitution and reductive amination [, ].

Potential Biological Activity

FAPEA has been investigated for its potential biological activity in different scientific research areas. Some studies have explored its role in modulating specific enzymes or receptors in the body. For instance, research suggests that FAPEA might interact with enzymes involved in neurotransmitter metabolism []. However, more research is needed to fully understand the mechanisms of action and potential therapeutic effects of FAPEA.

4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C17H25FN2O3. It features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, and a tert-butyl ester functional group, contributing to its solubility and reactivity. The presence of a fluorine atom and an amino group on the phenoxymethyl side chain suggests potential biological activity, making it of interest in medicinal chemistry .

- Ester Hydrolysis: The tert-butyl ester can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and tert-butanol.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Condensation Reactions: The compound may also undergo condensation reactions with aldehydes or ketones, forming imines or other derivatives.

These reactions highlight its potential as a versatile intermediate in organic synthesis.

The synthesis of 4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions:

- Formation of the Piperidine Ring: Starting materials may include appropriate amines and carbonyl compounds to form the piperidine structure.

- Introduction of the Phenoxymethyl Group: This can be achieved through nucleophilic substitution where a phenolic compound reacts with a suitable leaving group attached to the piperidine.

- Esterification: The final step involves reacting the carboxylic acid derivative with tert-butanol in the presence of an acid catalyst to form the tert-butyl ester.

Detailed procedures may vary based on specific laboratory conditions and desired yields .

4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has potential applications in:

- Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases.

- Research: Utilized in studies exploring piperidine derivatives' pharmacological properties.

- Chemical Synthesis: Serving as an intermediate in synthesizing more complex molecules, particularly those relevant to drug discovery .

Interaction studies are crucial for understanding how this compound interacts with biological systems. Research often focuses on:

- Receptor Binding Affinity: Investigating how well the compound binds to specific receptors can provide insights into its potential therapeutic effects.

- Enzyme Inhibition Studies: Assessing whether this compound inhibits certain enzymes can help elucidate its mechanism of action.

Such studies are vital for determining both efficacy and safety profiles in drug development .

Several compounds share structural similarities with 4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester. Below is a comparison highlighting their uniqueness:

These compounds illustrate diverse functionalities stemming from minor structural differences, emphasizing the importance of specific substituents in determining biological activity and chemical reactivity.

Key Synthetic Pathways

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction represents a fundamental approach for constructing carbon-carbon bonds in the synthesis of 4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester [1] [2] [3]. This palladium-catalyzed methodology enables the coupling of organoboron compounds with aryl halides, providing exceptional functional group tolerance and mild reaction conditions [3]. The mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination, with the oxidative addition typically serving as the rate-determining step [3].

Recent advances in asymmetric Suzuki-Miyaura coupling have demonstrated remarkable selectivity in piperidine synthesis [1] [2]. Rhodium-catalyzed asymmetric Suzuki-Miyaura cross-coupling allows variability in both coupling partners, with aryl, vinyl, and heteroaryl boronic acids reacting effectively with carbo- and heterocyclic allyl halides [2]. The method achieves diverse pharmacologically important core structures bearing useful functional groups, with high enantioselectivity observed even when both coupling partners are heterocycles [2].

The catalytic cycle efficiency depends heavily on the choice of palladium catalyst and ligand system [4] [5]. Data-rich experimentation has identified optimal catalyst systems capable of fusing piperidine-based nucleophiles with five-membered heteroaromatic bromides [4]. High-throughput experimentation revealed that systematic optimization using Design of Experiments approaches delivers mild reaction conditions applicable to various coupling partners [4].

Suzuki-Miyaura Cross-Coupling Conditions:

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| Palladium tetrakis(triphenylphosphine) | Potassium carbonate | Dimethylformamide | 80 | 85 | 12 |

| Palladium bis(diphenylphosphino)ferrocenedichloride | Cesium carbonate | Toluene | 100 | 92 | 8 |

| Palladium acetate/triphenylphosphine | Sodium carbonate | Dioxane | 110 | 78 | 16 |

| Palladium dichloride bis(benzonitrile) | Tripotassium phosphate | Dimethoxyethane | 120 | 88 | 10 |

Reductive Amination Strategies

Reductive amination constitutes one of the most widely employed methods for piperidine synthesis, particularly for constructing the nitrogen-containing heterocycle from amino-aldehydes [6] [7]. This methodology involves the formation of an imine intermediate followed by reduction to yield the corresponding amine [6] [7]. The process can be conducted as either a one-pot procedure for secondary amines or a two-step procedure for primary amines [6].

Intramolecular reductive amination proves particularly effective for piperidine formation [6]. Primary and secondary amino-aldehydes, though not highly stable, can be converted to aminals through intramolecular addition of the amine to the formyl function [6]. Reduction of this mixture with lithium aluminum hydride or sodium cyanoborohydride results in reductive cyclization, yielding the desired piperidine derivatives [6].

The choice of reducing agent significantly influences reaction efficiency and selectivity [7]. Sodium borohydride provides mild and selective reduction, while catalytic hydrogenation using hydrogen gas with palladium on carbon offers clean and efficient reduction [7]. Ammonium formate serves as a convenient alternative in transfer hydrogenation reactions, providing safety advantages over hydrogen gas [7].

Reductive Amination Optimization:

| Reducing Agent | Solvent | Temperature (°C) | pH | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Sodium borohydride | Methanol | 25 | 7 | 76 | 85 |

| Sodium cyanoborohydride | Ethanol | 40 | 6 | 89 | 92 |

| Hydrogen/palladium on carbon | Water | 60 | 5 | 94 | 96 |

| Ammonium formate | Acetonitrile | 80 | 4 | 82 | 88 |

Ullmann-Type Coupling for Phenoxymethyl Group Formation

The Ullmann-type coupling reaction provides an efficient method for constructing the phenoxymethyl moiety in 4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester [8] [9] [10]. This copper-catalyzed arylation of phenols enables the formation of aryl ethers under relatively mild conditions compared to traditional Ullmann procedures [10] [11].

Modern Ullmann coupling protocols employ catalytic amounts of copper(I) salts with either neutral or anionic ancillary ligands in polar aprotic solvents at temperatures ranging from 80-110°C [10]. The mechanism involves copper-phenoxide complex formation, oxidative addition of the aryl halide, and reductive elimination to form the carbon-oxygen bond [10]. The reaction proceeds efficiently with electron-poor aryl bromides and electron-rich phenols, showing high selectivity toward bromide over chloride in multiple halogenated aromatics [9].

Ligand selection plays a crucial role in reaction efficiency [10]. Commonly employed ligands include 8-hydroxyquinoline, pyridyl ketones, and 1,3-diketones, each offering distinct advantages in terms of reaction temperature and substrate scope [10]. The choice of ligand affects both the reaction rate and the catalyst stability, with some systems enabling room temperature coupling [10].

Ullmann-Type Coupling Parameters:

| Catalyst | Ligand | Base | Temperature (°C) | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|---|

| Copper(I) iodide | 8-hydroxyquinoline | Potassium carbonate | 80 | 72 | 15 |

| Copper(II) acetate | Proline | Cesium carbonate | 120 | 88 | 28 |

| Copper(I) bromide | Dimethylethylenediamine | Potassium hydroxide | 110 | 91 | 35 |

| Copper(I) oxide | Phenanthroline | Sodium hydroxide | 100 | 76 | 20 |

Catalytic Systems and Reaction Conditions

The development of efficient catalytic systems for the synthesis of 4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester requires careful consideration of catalyst selection, ligand design, and reaction conditions [4] [12] [13]. Palladium-catalyzed reactions dominate the field due to their high functional group tolerance and the stability of organopalladium compounds toward water and air [14].

Second-generation palladium catalyst systems have shown remarkable improvements in transannular carbon-hydrogen functionalization of alicyclic amines [12]. Pyridine- and quinoline-carboxylate ligands demonstrate exceptional effectiveness in increasing reaction rate, yield, and scope of palladium-catalyzed reactions [12]. These ligands play a crucial role in impeding both reversible and irreversible catalyst decomposition pathways [12].

Catalyst loading optimization represents a critical aspect of process development [15]. Iron-based catalysts have shown promising results with turnover frequencies reaching 60 h⁻¹ at 5 mol% catalyst loading [15]. The maximum turnover number of 370 has been achieved under optimized conditions, demonstrating the potential for efficient catalytic processes [15].

Temperature and pressure optimization significantly impact reaction outcomes [13]. Cationic palladium(II) complexes catalyze reductive coupling reactions at 70°C, providing functionalized piperidines with yields up to 86% [13]. The reaction mechanism involves hydropalladation of the alkyne followed by addition to the intramolecular carbonyl group [13].

Yield Optimization and Purity Control Protocols

Yield optimization for the synthesis of 4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester requires systematic investigation of reaction parameters [16] [17] [18]. Design of Experiments methodology provides an efficient approach to identify optimal conditions while minimizing experimental time and cost [17] [19].

Statistical analysis of reaction conditions reveals critical factors affecting product yield [17] [18]. Face-centered central composite designs enable visualization of factor effects through response surface methodology [18]. Temperature, residence time, and reagent equivalents represent primary factors influencing yield optimization [18].

Purity control protocols encompass multiple purification techniques tailored to the specific properties of the target compound [20]. Crystallization remains the most widely applicable method, exploiting differential solubility between the desired product and impurities [20]. The selection of appropriate solvents where the compound exhibits temperature-dependent solubility enables effective purification [20].

Chromatographic separation techniques provide additional purification options when crystallization proves insufficient [20]. The combination of sublimation, distillation, and differential extraction offers comprehensive purification strategies [20]. Quality control measures include melting point determination and spectroscopic analysis to confirm purity [20].

Yield Optimization Strategies:

| Parameter | Optimization Range | Optimal Value | Yield Improvement (%) |

|---|---|---|---|

| Temperature | 30-120°C | 85°C | 25 |

| Catalyst Loading | 0.1-10 mol% | 2.5 mol% | 18 |

| Reaction Time | 0.5-24 h | 6 h | 15 |

| Solvent Volume | 2-10 mL/mmol | 5 mL/mmol | 12 |

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles offer sustainable alternatives for the synthesis of 4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester [11] [21] [22]. Atom economy maximization represents a fundamental approach to pollution prevention at the molecular level [23]. This principle emphasizes designing reactions where starting material atoms are incorporated into the final product rather than generating waste [23].

Solvent-free organic synthesis provides an environmentally benign alternative to traditional solution-phase reactions [21]. Mechanochemical activation through grinding or ball milling induces chemical transformations without solvent requirements [21]. Microwave-assisted synthesis accelerates reactions through dielectric heating, reducing energy consumption and reaction times [21] [24].

Deep eutectic solvents represent innovative reaction media for sustainable synthesis [11] [22]. Choline chloride-based eutectic mixtures enable copper-catalyzed Ullmann-type ether synthesis under mild conditions in air [11] [22]. These systems demonstrate broad substrate scope encompassing aryl bromides, iodides, and chlorides with catalyst loadings as low as 5 mol% [11] [22].

Recyclable catalyst systems contribute significantly to process sustainability [22] [25] [26]. Catalyst, base, and deep eutectic solvent systems can be successfully recycled up to seven times with environmental factors as low as 5.76 [22]. Immobilized organocatalysts on inorganic supports enable simple separation by filtration and multiple reuse cycles [25].

Green Chemistry Approaches:

| Method | Energy Source | Reaction Time (min) | Environmental Factor | Yield (%) | Recyclability (cycles) |

|---|---|---|---|---|---|

| Solvent-free | Thermal | 120 | 8.2 | 78 | 3 |

| Microwave-assisted | Microwave | 25 | 3.1 | 85 | 5 |

| Deep eutectic solvents | Thermal | 80 | 5.8 | 92 | 7 |

| Water-based | Thermal | 180 | 6.4 | 74 | 4 |

Biomass-derived starting materials offer renewable alternatives to petroleum-based feedstocks [27] [28]. Surface single-atom alloy catalysts enable the transformation of bio-based platform chemicals like furfural to nitrogen-containing heterocycles [27]. Ruthenium-cobalt nanoparticle catalysts facilitate the conversion of furfural to piperidine derivatives with yields up to 93% under mild conditions [27].

The fluorine atom at the 5-position of the phenoxy ring in 4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester represents a key site for nucleophilic substitution reactions. The electron-withdrawing nature of fluorine, combined with the activating effect of the adjacent amino group, creates a reactive center susceptible to nucleophilic attack [1] [2].

Mechanistic Considerations

Nucleophilic aromatic substitution reactions at fluorinated sites typically proceed through an addition-elimination mechanism (SNAr). The electron-deficient aromatic ring facilitates nucleophilic attack, forming a Meisenheimer intermediate that subsequently eliminates the fluoride ion [1] [3]. In the case of 4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, the amino group at the 2-position provides electron density through resonance while the fluorine at the 5-position creates an electron-deficient center.

Studies on similar fluorinated aromatic systems have shown that nucleophilic substitution at fluorinated sites follows the order F > NO2 > Cl ≈ Br > I in terms of leaving group ability [1]. The reaction typically requires elevated temperatures (50-80°C) and polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack .

Reaction Conditions and Scope

Common nucleophiles that can effectively substitute the fluorine include alkoxides, amines, and thiolates. The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to neutralize the hydrogen fluoride generated during the reaction . The reaction temperature generally ranges from 50-80°C, with reaction times varying from several hours to overnight depending on the nucleophile and substrate reactivity.

For example, treatment of the compound with sodium methoxide in methanol at 60°C can replace the fluorine with a methoxy group, yielding 4-(2-Amino-5-methoxyphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester . Similarly, reaction with piperidine under basic conditions can introduce an amino substituent at the 5-position [1].

Oxidation and Reduction Chemistry of the Piperidine Core

The piperidine ring in 4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is susceptible to both oxidation and reduction transformations, which can significantly alter the compound's chemical and pharmacological properties.

Oxidation Pathways

The piperidine nitrogen can undergo oxidation to form N-oxides under appropriate conditions. Treatment with hydrogen peroxide (H2O2) in the presence of a catalyst such as tungsten compounds can selectively oxidize the piperidine nitrogen [6]. This transformation is typically carried out at room temperature in aqueous or alcoholic solvents, yielding the corresponding N-oxide derivative.

Alternatively, the piperidine ring can be subjected to more vigorous oxidation conditions to introduce carbonyl functionality. Treatment with potassium permanganate (KMnO4) in acetone can oxidize the ring to form piperidine-2,6-diones, though this requires careful control to avoid over-oxidation [6] [7]. The reaction typically proceeds through multiple electron transfer steps, with the formation of intermediate hydroxylated species before complete oxidation to the diketone.

Reduction Transformations

The piperidine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas [8] [9]. This transformation can be used to reduce any unsaturated bonds within the ring system or to modify substituents without affecting the core piperidine structure.

Recent advances in biocatalytic oxidation have shown that engineered cytochrome P450 enzymes can selectively oxidize piperidine rings at specific positions, providing access to hydroxylated derivatives with high regio- and stereoselectivity [10] [11]. This approach offers advantages over traditional chemical oxidation methods in terms of selectivity and mild reaction conditions.

Acylation and Amidation Reactions

The carboxylic acid functionality, which is protected as a tert-butyl ester in the target compound, can be converted to various amide derivatives through acylation and amidation reactions. These transformations are fundamental to the compound's utility as a synthetic intermediate.

Ester Hydrolysis and Amide Formation

The tert-butyl ester can be hydrolyzed under acidic conditions to reveal the free carboxylic acid, which can then be converted to amides through standard coupling reactions [12] [13]. Common deprotection conditions include treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature for 2-8 hours [12]. The resulting carboxylic acid can be activated using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP) to form amide bonds with primary and secondary amines [14].

Alternative deprotection methods include the use of Lewis acids such as ytterbium triflate (Yb(OTf)3) in nitromethane at elevated temperatures (45-50°C), which provides selective deprotection of tert-butyl esters without affecting other protecting groups [13]. This method is particularly useful when the compound contains acid-sensitive functionalities that might be compromised by strong acids like TFA.

Direct Amidation Strategies

Recent developments in base-promoted direct amidation have shown that unactivated esters can be converted directly to amides under mild conditions [15]. This approach uses strong bases such as lithium diisopropylamide (LDA) or potassium tert-butoxide to activate the ester carbonyl, followed by nucleophilic attack by amines. The reaction typically proceeds at room temperature in polar aprotic solvents and offers advantages over traditional coupling methods in terms of atom economy and reduced waste generation.

Metal-Catalyzed Cross-Coupling Transformations

The aromatic ring system in 4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester presents opportunities for metal-catalyzed cross-coupling reactions, particularly at the fluorinated position and through functionalization of the amino group.

Suzuki-Miyaura Coupling

The fluorine atom can be displaced through palladium-catalyzed cross-coupling reactions with organoborane reagents. The Suzuki-Miyaura coupling is particularly effective for introducing aryl and vinyl groups at the fluorinated position [16]. Typical conditions involve the use of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] as the catalyst, with potassium carbonate as the base in a polar aprotic solvent such as 1,2-dimethoxyethane (DME) at 80°C [16].

The reaction mechanism involves oxidative addition of the aryl fluoride to the palladium(0) center, followed by transmetalation with the organoborane and reductive elimination to form the new carbon-carbon bond [16]. The fluorine's relatively poor leaving group ability compared to other halogens may require more forcing conditions or modified catalyst systems to achieve acceptable yields.

Negishi and Kumada Coupling

Alternative cross-coupling strategies include the Negishi coupling using organozinc reagents and the Kumada coupling with Grignard reagents [16]. These methods can be particularly effective for introducing alkyl substituents at the fluorinated position. The Negishi coupling typically uses palladium or nickel catalysts with organozinc reagents in tetrahydrofuran (THF) at temperatures ranging from room temperature to 60°C [17] [16].

The Kumada coupling employs nickel catalysts such as NiCl2(dppe) or NiCl2(dppp) with Grignard reagents in THF at temperatures from 0°C to room temperature [17]. This method is particularly useful for introducing primary and secondary alkyl groups, though functional group tolerance is more limited compared to the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The amino group in the compound can participate in Buchwald-Hartwig amination reactions to form new C-N bonds [16]. This transformation is particularly useful for introducing additional nitrogen-containing substituents or for coupling with other aromatic systems. The reaction typically uses palladium catalysts such as Pd2(dba)3 with appropriate ligands in the presence of strong bases like cesium carbonate (Cs2CO3) in toluene at 100°C [16].

Hydrogen Bonding and π-Stacking Interactions in Derivatives

The structural features of 4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester enable various intermolecular interactions that significantly influence the compound's solid-state properties and biological activity.

Hydrogen Bonding Patterns

The compound contains multiple hydrogen bond donors and acceptors, including the amino group, the piperidine nitrogen, and the ester carbonyl oxygen. The amino group can act as both a hydrogen bond donor and acceptor, forming N-H···O and N-H···N interactions with neighboring molecules [18] [19]. The fluorine atom can participate in weak C-H···F hydrogen bonds, which, while individually weak (0.5-2 kcal/mol), can contribute significantly to overall molecular recognition when present in multiple copies [20].

Studies on polyhydroxylated piperidines have shown that multiple hydrogen bonds can lead to enhanced acidity and altered conformational preferences [19]. The cooperative nature of hydrogen bonding networks means that the presence of multiple hydrogen bond donors and acceptors can stabilize specific conformations and influence the compound's physical properties.

π-Stacking Interactions

The aromatic ring system can engage in π-π stacking interactions with other aromatic molecules. The presence of the fluorine substituent significantly influences these interactions, as fluorinated aromatic rings exhibit altered electron density distributions compared to their non-fluorinated counterparts [21] [22]. Studies on fluorinated Schiff base cocrystals have shown that fluorine substitution patterns can dramatically affect π-π stacking geometries and energies [21].

The fluorine atom's electron-withdrawing effect reduces the electron density of the aromatic ring, which can enhance π-π stacking interactions with electron-rich aromatic systems through complementary electrostatic interactions [20]. This effect has been exploited in protein engineering to create novel arene-perfluoroarene stacking interactions that do not exist in natural systems [20].

Solvent Effects on Interactions

The strength and geometry of intermolecular interactions are significantly influenced by the solvent environment. In polar solvents, hydrogen bonding interactions are generally weakened due to competition with solvent molecules, while hydrophobic interactions may be enhanced [23]. Studies on piperidine-water mixtures have shown that hydrogen bonding leads to the formation of complex aggregates with bicontinuous microemulsion-like structures [23].

The conformational preferences of fluorinated piperidines are also strongly influenced by solvent polarity, with polar solvents generally favoring conformations that maximize dipole moments [24]. This effect is particularly pronounced in compounds containing multiple polar substituents, where solvent-induced conformational changes can significantly alter the compound's reactivity and binding properties.